molecular formula C3H4BrN3O B1384261 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol CAS No. 22354-79-6

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Cat. No. B1384261
CAS RN: 22354-79-6
M. Wt: 177.99 g/mol
InChI Key: JCBRCNSCPVADSI-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H4BrN3 and a molecular weight of 161.98800 . It is commonly used as an intermediate in the preparation of substituted triazoles .


Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol consists of a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position .


Chemical Reactions Analysis

3-Bromo-1-methyl-1H-1,2,4-triazole is a useful intermediate used in the preparation of substituted triazoles . It can also act as a ligand for transition metals to create coordination complexes .


Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol has a density of 1.93g/cm3 and a boiling point of 255.9ºC at 760mmHg . It has a flash point of 108.5ºC . The compound is solid in form .

Scientific Research Applications

Antimicrobial Applications

1,2,4-Triazoles and their derivatives exhibit significant antimicrobial properties . They are known to be effective against a variety of bacterial and fungal strains. For instance, compounds containing the triazole ring have been used in the development of new antimicrobial drugs that show promise in combating drug-resistant infections . The presence of bromine and methyl groups in 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol could potentially enhance these properties, making it a valuable compound for further research in this area.

Anticancer Activity

The triazole ring is a common feature in many anticancer agents. The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities, including anticancer effects . The specific substitution pattern of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol may offer new pathways for the development of anticancer drugs.

Antiviral Uses

Triazole derivatives have been utilized in the synthesis of antiviral drugs. For example, Ribavirin , a well-known antiviral medication, contains a triazole moiety and is used in the treatment of hepatitis . The structural analogies suggest that 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol could be explored for its potential antiviral applications.

Agrochemical Research

In agrochemistry, triazole compounds play a significant role in the development of new pesticides and herbicides. Their ability to interfere with the biosynthesis of essential components in plant pathogens makes them valuable in this field . 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol could be investigated for its efficacy in protecting crops from pests and diseases.

Material Chemistry

The triazole ring is known for its stability and versatility, which makes it an attractive building block in material chemistry. It can be incorporated into polymers and other materials to enhance their properties . The brominated and methylated triazole, 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol , could offer unique characteristics suitable for material science applications.

Medicinal Chemistry

Triazoles are pivotal in medicinal chemistry, particularly in the synthesis of drugs with various therapeutic effects. The triazole core is present in many pharmaceuticals, including antifungals like Itraconazole and Fluconazole . The structural features of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol make it a compound of interest for the design of new medications.

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

5-bromo-2-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRCNSCPVADSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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